![molecular formula C19H22BFO3 B2402312 1,3,2-二氧杂硼环,2-[2-[(4-氟苯基)甲氧基]苯基]-4,4,5,5-四甲基- CAS No. 2246638-38-8](/img/structure/B2402312.png)
1,3,2-二氧杂硼环,2-[2-[(4-氟苯基)甲氧基]苯基]-4,4,5,5-四甲基-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1,3,2-Dioxaborolane, 2-[2-[(4-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-” is a derivative of phenylboronic ester . Phenylboronic esters are significant reaction intermediates in organic synthesis reactions and have many applications in carbon-carbon coupling and carbon heterocoupling reactions . They have been widely used in biology, organic synthesis, catalysis, and crystal engineering .
Synthesis Analysis
The compound has been synthesized through a two-step substitution reaction . The structures of the compounds were confirmed by FT-IR, 1H, and 13C NMR, and mass spectra .Molecular Structure Analysis
The molecular structure of the compound was optimized by Density Functional Theory (DFT) and found to be consistent with the crystal structure determined by X-ray single crystal diffraction . The molecular electrostatic potentials, Hirshfeld surface analysis, and 2D fingerprint have been studied, revealing some physical and chemical properties of the compounds .Chemical Reactions Analysis
Phenylboronic esters, like the compound , are known to be used in various chemical reactions. For instance, they can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .科学研究应用
Boron Neutron Capture Therapy (BNCT)
Boron-containing compounds play a crucial role in BNCT, a cancer treatment method. In BNCT, boron-10 is selectively delivered to tumor cells. When these cells are irradiated with low-energy neutrons, the boron-10 captures the neutrons, leading to nuclear reactions that release high-energy alpha particles. These particles selectively damage tumor cells while sparing healthy tissue. The title compound’s boron component could potentially be explored for BNCT applications .
Carbon-Carbon Coupling Reactions
Boronic acid derivatives, including the title compound, serve as valuable intermediates in organic synthesis. They participate in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds. Researchers can use this compound to create complex organic molecules, such as pharmaceuticals, agrochemicals, and materials .
Carbon Heterocoupling Reactions
The title compound’s boronic acid functionality can also participate in carbon heterocoupling reactions. These reactions involve coupling boronic acids with other functional groups (e.g., halides, triflates) to form heterocyclic compounds. Such compounds find applications in drug discovery and materials science .
Fluorine-Containing Drug Development
Fluorine substitution enhances drug stability, bioavailability, and pharmacological properties. Given the compound’s fluorine substituent, it could be explored as a potential lead compound for developing new drugs. Fluorine-containing drugs have been successful in various therapeutic areas, including cardiovascular, antiviral, and anticancer treatments .
Local Anesthetics
Amide local anesthetics are widely used in clinical settings, including cancer surgery. The title compound’s amide group suggests potential applications in local anesthesia. Further studies could explore its anesthetic properties and safety profile .
Materials Science and Polymer Chemistry
Boronic acid derivatives are valuable building blocks in polymer chemistry. Researchers can incorporate them into polymer structures for drug delivery systems, sensors, and responsive materials. The title compound’s unique structure may contribute to novel materials with specific properties .
作用机制
Target of Action
The primary target of this compound is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This compound is a type of organoboron reagent, which is relatively stable, readily prepared, and generally environmentally benign .
Biochemical Pathways
The affected pathway is the SM cross-coupling reaction . The downstream effects include the formation of new carbon-carbon bonds, which is a fundamental step in the synthesis of many complex organic compounds .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This enables the synthesis of a wide variety of complex organic compounds .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the SM cross-coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the compound’s action can be influenced by the presence of other functional groups in the reaction environment .
未来方向
The compound, being a derivative of phenylboronic ester, has potential for various applications in biology, organic synthesis, catalysis, and crystal engineering . Future research could explore these applications further, as well as investigate the specific properties and potential uses of this compound.
属性
IUPAC Name |
2-[2-[(4-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BFO3/c1-18(2)19(3,4)24-20(23-18)16-7-5-6-8-17(16)22-13-14-9-11-15(21)12-10-14/h5-12H,13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIOTITXJYRSSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[1-(2-Methoxybenzenesulfonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2402230.png)

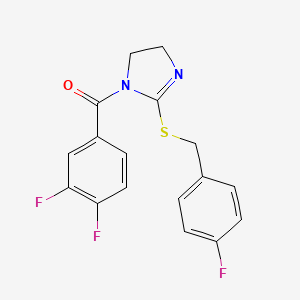
![N-[(4-Bromophenyl)-cyanomethyl]pyrimidine-5-carboxamide](/img/structure/B2402239.png)

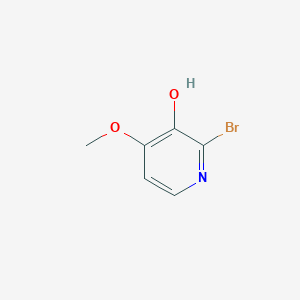


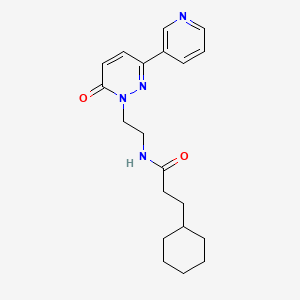
![N-benzyl-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2402246.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2402247.png)
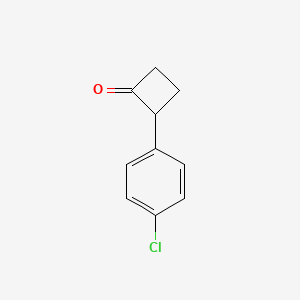
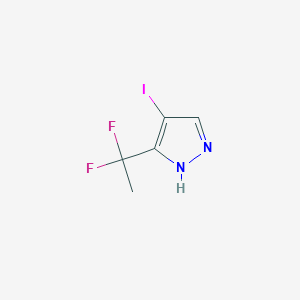
![N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2402252.png)